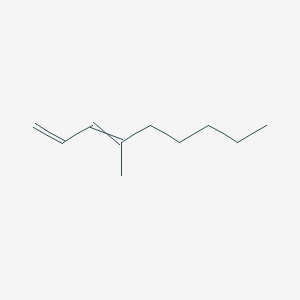
Molybdenum;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form a compound that exhibits enhanced mechanical and chemical properties, making it valuable in various industrial and scientific fields. This compound is particularly noted for its high strength, corrosion resistance, and biocompatibility, which makes it suitable for applications in aerospace, medical implants, and advanced engineering materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum-titanium compounds typically involves high-temperature processes. One common method is the powder metallurgy technique, where molybdenum and titanium powders are mixed and subjected to high temperatures to form a solid solution or intermetallic compound. Another method involves the use of chemical vapor deposition, where molybdenum and titanium precursors are decomposed at high temperatures to form a thin film of the compound on a substrate .
Industrial Production Methods: In industrial settings, the production of molybdenum-titanium compounds often involves the use of arc melting or electron beam melting techniques. These methods allow for the precise control of the composition and microstructure of the resulting alloy. The materials are then subjected to various heat treatments to enhance their mechanical properties and ensure uniformity .
化学反应分析
Types of Reactions: Molybdenum-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of molybdenum and titanium, which can range from +2 to +6 for molybdenum and +2 to +4 for titanium .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum-titanium compounds include oxygen, hydrogen, and various halogens. For example, the oxidation of molybdenum-titanium compounds can be carried out using oxygen or air at elevated temperatures, resulting in the formation of oxides. Reduction reactions can be performed using hydrogen gas, while substitution reactions often involve halogens such as chlorine or fluorine .
Major Products Formed: The major products formed from the reactions of molybdenum-titanium compounds depend on the specific reaction conditions. Oxidation reactions typically yield molybdenum and titanium oxides, while reduction reactions produce the metallic forms of the elements. Substitution reactions can result in the formation of various halides .
科学研究应用
Molybdenum-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation processes. In biology and medicine, these compounds are explored for their biocompatibility and potential use in medical implants and prosthetics. The high strength and corrosion resistance of molybdenum-titanium alloys make them suitable for use in aerospace and automotive industries, where they are used in the manufacture of high-performance components .
作用机制
The mechanism of action of molybdenum-titanium compounds is complex and involves various molecular targets and pathways. In catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological applications, the biocompatibility of the compound is attributed to its ability to resist corrosion and minimize adverse reactions with biological tissues .
相似化合物的比较
Molybdenum-titanium compounds can be compared with other transition metal alloys, such as molybdenum-tungsten and titanium-niobium alloys. While molybdenum-tungsten alloys are known for their high melting points and excellent thermal stability, molybdenum-titanium compounds offer a better balance of strength and corrosion resistance. Titanium-niobium alloys, on the other hand, are noted for their superior biocompatibility but may not match the mechanical strength of molybdenum-titanium compounds .
属性
CAS 编号 |
91651-22-8 |
|---|---|
分子式 |
MoTi |
分子量 |
143.82 g/mol |
IUPAC 名称 |
molybdenum;titanium |
InChI |
InChI=1S/Mo.Ti |
InChI 键 |
ZPZCREMGFMRIRR-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


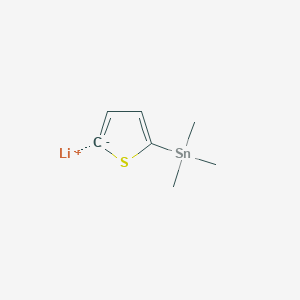
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
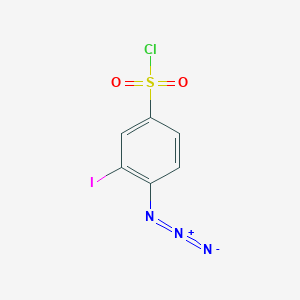
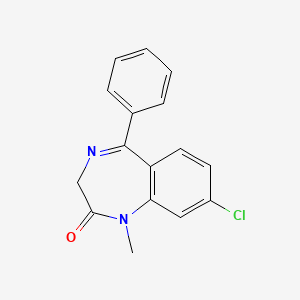
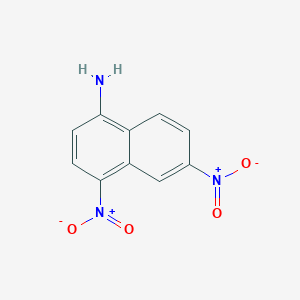
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)

![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)


